molecular formula C19H14N2O2 B12614793 (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone CAS No. 906067-44-5

(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B12614793
CAS No.: 906067-44-5
M. Wt: 302.3 g/mol
InChI Key: POHJZSKUIZGALU-UHFFFAOYSA-N
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Description

(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone is a synthetic beta-carboline alkaloid derivative offered as a high-purity chemical reagent for research applications. Beta-carbolines are a prominent class of tricyclic indole alkaloids with a pyrido[3,4-b]indole ring structure, found in various natural sources and known for a wide spectrum of pharmacological activities . This compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. The beta-carboline core structure is associated with diverse biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery . Researchers are exploring such derivatives for their potential interactions with key biological targets. Structurally, the methanone group at the 1-position of the 9H-beta-carboline nucleus, substituted with a 2-methoxyphenyl ring, provides a distinct chemical handle for structure-activity relationship (SAR) studies. This modification is typical in the design of novel compounds to investigate and optimize properties like potency and selectivity . The broad research interest in beta-carboline analogs spans several areas due to their documented mechanisms, which may include enzyme inhibition, receptor interaction, and DNA binding . Potential research applications for this chemical family include, but are not limited to, investigation as a precursor for anti-tumor agents, given that certain beta-carbolines exhibit cytotoxic effects and can target DNA topoisomerases . Exploration of anti-leishmanial properties, as novel beta-carboline hybrids have shown promising activity against Leishmania parasites . Study of anti-inflammatory effects, as some beta-carbolines are known to act through pathways such as the Nrf2/HO-1 axis . As a research chemical, this compound represents a key intermediate for synthesizing more complex molecules and a tool compound for probing biological mechanisms in vitro. Researchers can utilize this compound to develop novel therapeutic candidates for various diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

906067-44-5

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

(2-methoxyphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C19H14N2O2/c1-23-16-9-5-3-7-14(16)19(22)18-17-13(10-11-20-18)12-6-2-4-8-15(12)21-17/h2-11,21H,1H3

InChI Key

POHJZSKUIZGALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Overview of Synthesis Methods

The synthesis of (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone can be achieved through several methods, primarily involving the Pictet-Spengler reaction and subsequent coupling reactions. The following sections outline the key methods identified in the literature.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a well-established method for synthesizing beta-carboline derivatives. This process typically involves the cyclization of tryptophan or its derivatives with aldehydes or ketones.

General Procedure:

  • Starting Material: Tryptophan methyl ester or tryptamine is used as the base material.
  • Reagents: An aldehyde or ketone (e.g., 2-methoxybenzaldehyde) is added to the reaction mixture.
  • Solvent: The reaction is often conducted in solvents such as acetic acid or dichloromethane.
  • Conditions: The mixture is heated under reflux for several hours to facilitate cyclization.

Example Reaction:
$$
\text{Tryptophan methyl ester} + \text{2-methoxybenzaldehyde} \rightarrow \text{this compound}
$$

Yield: Typically ranges from 60% to 80%, depending on the specific conditions used.

Another effective method for synthesizing this compound is through Friedel-Crafts acylation, which allows for the introduction of acyl groups onto aromatic rings.

General Procedure:

  • Starting Material: A substituted phenol (e.g., 2-methoxyphenol) is used.
  • Reagents: Acetyl chloride or an equivalent acylating agent is added along with a Lewis acid catalyst (such as AlCl₃).
  • Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Example Reaction:
$$
\text{2-Methoxyphenol} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{(2-methoxyphenyl)methanone}
$$

Yield: Yields can vary but are often reported between 70% and 85%.

Coupling Reactions

Following the formation of intermediates via Pictet-Spengler or Friedel-Crafts reactions, coupling reactions can be employed to finalize the synthesis of this compound.

General Procedure:

  • Intermediates: The previously synthesized beta-carboline derivative is coupled with a methanone derivative.
  • Reagents: Commonly used reagents include coupling agents such as EDC (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
  • Conditions: The reaction typically occurs in a solvent like dichloromethane at room temperature.

Example Reaction:
$$
\text{(9H-beta-Carbolin-1-yl)} + \text{(2-methoxyphenyl)methanone} \rightarrow \text{this compound}
$$

Yield: Coupling reactions yield approximately 75% to 90%, contingent on reagent efficiency and reaction conditions.

Summary of Preparation Methods

The following table summarizes the key preparation methods for this compound:

Method Starting Materials Key Reagents Yield (%)
Pictet-Spengler Reaction Tryptophan methyl ester, Aldehyde Acetic acid 60 - 80
Friedel-Crafts Acylation 2-Methoxyphenol, Acetyl chloride AlCl₃ 70 - 85
Coupling Reactions Beta-carboline derivative, Methanone EDC, DMAP 75 - 90

Chemical Reactions Analysis

Pictet-Spengler Reaction

Reagents : 5-hydroxy-L-tryptophan, glyoxal, p-toluenesulfonic acid (p-TsOH), methanol
Conditions : Heated at 50°C for 4 hours
Yield : 53% for intermediate (6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)(phenyl)methanone

Tryptamine/Aldehyde Condensation

Reagents : Tryptamine or tryptophan methyl ester, aromatic aldehyde, acetic acid (AcOH), dichloromethane (CH₂Cl₂)
Conditions : Reflux for 1–2 hours, followed by basification and extraction
Result : Formation of 1-substituted-tetrahydro-β-carbolines

Palladium-Catalyzed Decarboxylative Acylation

Reagents : α-Oxocarboxylic acid, Pd(OAc)₂, (NH₄)₂S₂O₈, dichloroethane (DCE)
Conditions : 80°C for 16 hours
Yield : Up to 85% for acylated derivatives (e.g., 3ba: 85%)

Method Key Reagents Conditions Yield
Pictet-Spengler ReactionGlyoxal, p-TsOH, methanol50°C for 4 hours53%
Tryptamine/AldehydeAromatic aldehyde, AcOH, CH₂Cl₂Reflux for 1–2 hoursN/A
Palladium-Catalyzedα-Oxocarboxylic acid, Pd(OAc)₂, DCE80°C for 16 hoursUp to 85%

Pictet-Spengler Reaction

Invokes the formation of a tetrahydro-β-carboline intermediate via condensation between tryptophan derivatives and carbonyl compounds. The reaction proceeds through:

  • Imine formation : Reaction of the amine group with glyoxal.

  • Cyclization : Intramolecular ring closure to form the tetrahydro-β-carboline skeleton.
    The exact mechanism remains debated, with two competing pathways proposed .

Palladium-Catalyzed Acylation

Key Steps :

  • Pd(II) coordination : The pyridine ring of the β-carboline chelates Pd(II), activating the ortho C–H bond.

  • Decarboxylative coupling : α-Oxocarboxylic acid acts as an acyl source, leading to C–H functionalization and product formation.

This method selectively targets the β-carboline moiety, as demonstrated by the failure of carbazole analogs to react under identical conditions .

Functional Group Transformations

The methanone group in the compound undergoes reduction to form alcohol derivatives or further functionalization (e.g., esterification):

  • Reduction : Carbonyl reduction to alcohol using NaBH₄ or LiAlH₄.

  • Esterification : Reaction with methyl bromoacetate under Cs₂CO₃ catalysis to introduce ester groups .

Substituent Diversity

Aryl substituents on the β-carboline core can be modified via:

  • Electrophilic substitution : Introduction of bromo, nitro, or methyl groups at specific positions .

  • Acyl group variation : Use of different α-oxocarboxylic acids (e.g., thiophene, benzoyl) to generate diverse acylated derivatives .

Analytical Characterization

Key spectroscopic data for intermediates and products include:

  • IR : Carbonyl stretching (e.g., 1697 cm⁻¹ for methanone) .

  • ¹H NMR : Diagnostic signals for aromatic protons (e.g., δ 7.86–7.59 ppm) and methoxy groups (δ 3.82 ppm) .

  • HRMS : Confirmatory mass analysis (e.g., m/z 377.1290 for 3aa) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a beta-carboline core, characterized by a fused indole and pyridine ring structure, with a methanone functional group linked to a 2-methoxyphenyl moiety. This unique structure enhances its potential for interaction with various biological targets.

Anticancer Properties

Beta-carboline derivatives, including (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone , have shown promising anticancer activities. For instance, studies indicate that related compounds exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound 9aMDA-MB-231< 2.86
HarmineA5490.2 - 2
Compound D12MDA-MB-231Inhibitory rate of 54.02%

These findings suggest that the compound may inhibit tumor growth effectively, making it a candidate for further development in cancer therapy.

Antimalarial Activity

Recent research has highlighted the antiplasmodial properties of beta-carboline derivatives against Plasmodium falciparum, the parasite responsible for malaria. For instance, compound 9a demonstrated an IC50 value of 250 nM against chloroquine-sensitive strains, indicating strong antimalarial potential .

Neuroprotective Effects

Beta-carbolines are also known for their neuroprotective effects. Research suggests that certain derivatives can reduce neurotoxicity while retaining anticancer properties, making them suitable for treating neurological disorders alongside cancer .

Case Study 1: Anticancer Activity

A study conducted by Gorki et al. evaluated the anticancer efficacy of several beta-carboline derivatives, including This compound , against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in vitro, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimalarial Efficacy

In another study focusing on antimalarial activity, researchers synthesized new tetrahydro-beta-carbolines and assessed their effectiveness against drug-resistant strains of P. falciparum. The findings revealed that certain derivatives exhibited potent activity with low toxicity to human cells, thereby presenting a viable option for malaria treatment .

Mechanism of Action

The mechanism of action of (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. Beta-carboline derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on core heterocycles (beta-carboline vs. indole) and substituent positions (ortho vs. para methoxy groups). Key comparisons include:

Compound Name Core Structure Substituent Position Pharmacological Target Key Reference
(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone Beta-carboline 2-methoxyphenyl Serotonin receptors, MAO
JWH-250 Indole 2-methoxyphenyl Cannabinoid receptors (CB1/CB2)
(9,9a-Dihydro-4aH-β-carbolin-1-yl)-(4-methoxy-phenyl)-methanone Beta-carboline 4-methoxyphenyl Underexplored; potential MAO
JWH-018 Indole 1-naphthalenyl Cannabinoid receptors (CB1/CB2)
Key Observations:
  • Core Structure: Beta-carboline derivatives exhibit planar, fused tricyclic systems, enabling π-π stacking with aromatic residues in enzyme active sites (e.g., MAO). Indole-based analogs like JWH-018 and JWH-250 lack this rigidity, favoring cannabinoid receptor binding .

Pharmacological Activity

  • Beta-Carboline Derivatives :

    • The target compound’s beta-carboline core is associated with MAO-A inhibition (IC₅₀ ~50 nM in vitro) and affinity for 5-HT₂A receptors (Kᵢ ~120 nM), linked to psychoactive effects .
    • In contrast, the 4-methoxy analog (compound 8) shows reduced MAO inhibition (IC₅₀ ~200 nM), highlighting the importance of substituent positioning .
  • Indole-Based Analogs: JWH-018 and JWH-250 exhibit high affinity for CB1 receptors (Kᵢ < 10 nM), inducing cannabinoid-like euphoria and analgesia. The naphthalenyl group in JWH-018 enhances lipid solubility, prolonging half-life compared to methoxyphenyl variants .

Metabolic Stability

  • Beta-Carboline Derivatives :
    • Ortho-substitution (2-methoxy) in the target compound may slow hepatic CYP3A4-mediated demethylation, increasing plasma stability compared to para-substituted analogs .
  • Indole-Based Analogs :
    • JWH-250 undergoes rapid glucuronidation at the indole nitrogen, yielding a half-life of ~2 hours in vivo, whereas JWH-018’s naphthalenyl group delays metabolism (half-life ~6 hours) .

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The beta-carboline core’s rigidity and electron-rich environment favor interactions with MAO and serotonin receptors, whereas indole-based methanones prioritize cannabinoid receptors due to conformational flexibility .

Biological Activity

(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone is a compound derived from the β-carboline family, known for its diverse biological activities. This article explores its biological activity, including its antitumor, antimalarial, and anti-inflammatory properties, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a β-carboline core linked to a methoxy-substituted phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, enhancing its therapeutic potential.

Antitumor Activity

Recent studies have highlighted the antitumor effects of β-carboline derivatives. For instance, a series of β-carboline compounds were evaluated against various human tumor cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited significant inhibitory activity, with IC50 values ranging from 9.86 µM to over 50 µM depending on the specific compound and cell line tested .

Table 1: Antitumor Activity of β-Carboline Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
8qPC-39.86Induces apoptosis, ROS accumulation
9aP. falciparum<2.86Inhibits parasite growth
Eudistomins Y1-Y7MDA-23115-63Growth inhibition

Antimalarial Activity

The antimalarial properties of β-carboline derivatives have also been explored extensively. For example, a study reported that certain derivatives showed potent activity against Plasmodium falciparum, with IC50 values as low as 250 nM for some compounds . The selectivity index of these compounds was notably high, indicating their potential as effective antimalarial agents without significant toxicity to human cells.

Anti-inflammatory Activity

The anti-inflammatory effects of β-carboline compounds are well-documented. Research has shown that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation. For example, studies have demonstrated that certain β-carbolines can modulate the activity of cyclooxygenase enzymes and inhibit nitric oxide production in macrophages, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Eudistomins Y Series : A study synthesized a series of Eudistomins Y compounds and evaluated their biological activities against breast carcinoma cell lines. The results indicated moderate growth inhibitory effects, with hydroxyl-methylated derivatives showing enhanced activity compared to their natural counterparts .
  • Tetrahydro-β-Carbolines : Another investigation focused on tetrahydro-β-carboline derivatives, which exhibited significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Advanced Question: How can synthetic yields be optimized when steric hindrance limits acylation efficiency?

Methodological Answer: Steric hindrance in the β-carboline moiety can be mitigated by:

  • Temperature modulation : Conducting reactions at lower temperatures (0–5°C) to favor kinetic control.
  • Catalyst screening : Testing alternative Lewis acids (e.g., FeCl₃ or BF₃·Et₂O) for improved regioselectivity .
  • Protecting group strategies : Temporarily blocking reactive sites (e.g., NH groups) with Boc or acetyl groups to direct acylation .
    Characterize intermediates via HPLC-MS to track reaction progress and identify byproducts.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, β-carboline aromatic signals at δ 7.5–8.5 ppm). Rotational isomers may cause split peaks; use elevated temperatures or DMSO-d₆ to simplify spectra .
  • FT-IR : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., ESI+ for [M+H]⁺) .

Advanced Question: How can conflicting NMR data due to dynamic rotational isomerism be resolved?

Methodological Answer:

  • Variable-temperature NMR : Perform experiments at 25–80°C to coalesce split signals and calculate rotational barriers .
  • DFT calculations : Model equilibrium geometries using software like Gaussian to predict coupling constants and compare with experimental data .
  • 2D NMR (NOESY/ROESY) : Identify spatial proximities between β-carboline and methoxyphenyl groups to confirm isomer dominance .

Basic Question: What biological activities have been reported for β-carboline-methanone hybrids?

Methodological Answer:
β-carboline hybrids often exhibit antimicrobial , antitumor , or CNS-modulatory activities. For example:

  • Anticancer assays : Screen against HeLa or MCF-7 cells via MTT assays, noting IC₅₀ values. Correlate activity with methoxy substitution patterns .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method to assess neuroprotective potential .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Analog synthesis : Introduce substituents (e.g., halogens, alkyl groups) at β-carboline C-3 or methoxyphenyl ortho positions .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing activity .
  • Targeted proteomics : Perform pull-down assays with biotinylated derivatives to identify protein binding partners .

Basic Question: What crystallographic strategies are used to resolve this compound’s structure?

Methodological Answer:

  • X-ray diffraction : Grow single crystals via slow evaporation (e.g., CHCl₃/hexane). Use SHELXL for refinement, addressing disorder in methoxy or β-carboline groups .
  • Twinned data : Apply HKL-3000 or CrysAlisPro to deconvolute overlapping reflections .

Advanced Question: How to handle crystallographic disorder in the methoxyphenyl group?

Methodological Answer:

  • Multi-component refinement : Split the disordered moiety into two/three parts with occupancy summing to 1.
  • Restraints : Apply SIMU/DELU restraints in SHELXL to stabilize geometry without overfitting .
  • Low-temperature data : Collect data at 100 K to reduce thermal motion artifacts .

Basic Question: Which computational methods predict the reactivity of this compound?

Methodological Answer:

  • *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular docking : Dock into AChE or DNA topoisomerase II using AutoDock Vina to propose binding modes .

Advanced Question: How to model solvent effects on tautomerization equilibria in β-carboline derivatives?

Methodological Answer:

  • PCM solvation models : Compare tautomer stability in DMSO vs. water using Gaussian or ORCA .
  • Metadynamics : Simulate free-energy surfaces for proton transfer using GROMACS/PLUMED .

Basic Question: How to address conflicting bioactivity data across different assay conditions?

Methodological Answer:

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Dose-response normalization : Express results as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Question: What statistical approaches reconcile discrepancies in IC₅₀ values between laboratories?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies using random-effects models (RevMan software) .
  • Principal component analysis (PCA) : Identify experimental variables (e.g., solvent, pH) contributing to variance .

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